![molecular formula C10H6BrNO3 B189971 7-Bromo-4-hydroxyquinoline-3-carboxylic acid CAS No. 154326-11-1](/img/structure/B189971.png)
7-Bromo-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a brominated quinoline derivative with a wide range of applications in medicinal and industrial chemistry. It is a solid compound with the empirical formula C10H6BrNO3 and a molecular weight of 268.06 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can be represented by the SMILES stringO=C(O)C1=C(O)C=NC2=CC(Br)=CC=C12
. This indicates that the compound contains a carboxylic acid group attached to a brominated quinoline ring. Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromo-4-hydroxyquinoline-3-carboxylic acid are not detailed in the available literature, quinoline derivatives are known to participate in a variety of reactions. For instance, they can act as reagents in the synthesis of quinoline Schiff bases, which have pharmacological applications for antibacterial activity .Scientific Research Applications
Photolabile Protecting Group for Carboxylic Acids
7-Bromo-4-hydroxyquinoline-3-carboxylic acid and its derivatives are used as photolabile protecting groups for carboxylic acids, with applications in biological messengers. These compounds exhibit high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. They are preferred for their increased solubility and low fluorescence properties, adding value as caging groups in biological contexts (Fedoryak & Dore, 2002).
Antioxidant and Prooxidative Effects
Influence on Free-Radical-Initiated Hemolysis
Studies have investigated the relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidant effects against free-radical-initiated peroxidation. The research specifically explored how structural variations, such as substituents, affect the antioxidative or prooxidative effects on hemolysis of erythrocytes, providing insights into the potential therapeutic applications of these compounds (Liu et al., 2002).
Synthesis and Derivatives
Synthesis of Brominated Hydroxyquinoline Derivatives
The synthesis of various brominated hydroxyquinoline derivatives, such as 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, has been described. These synthetic routes, including modifications of existing procedures, pave the way for creating new compounds with potential scientific applications (Dumont & Slegers, 2010).
Excited-State Intramolecular Proton Transfer
Excited-State Intramolecular Proton Transfer (ESIDPT)
Compounds like 7-hydroxyquinoline-8-carboxylic acid, which possess dual intramolecular hydrogen bonds, undergo ESIDPT, resulting in quinolinone-like tautomer emission. This process is cooperative and intrinsic, demonstrating the potential of these compounds in understanding proton relay systems and their application in various scientific fields (Tang et al., 2011).
Spectroscopy and Chemical Characterization
Resonance Raman Characterization
The different forms of ground-state 8-bromo-7-hydroxyquinoline caged acetate in aqueous solutions have been characterized using resonance Raman spectroscopy. This research sheds light on the properties and behavior of such compounds in various solvents, providing crucial information for their potential applications in scientific research (An et al., 2009).
Future Directions
The future directions for research on 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of applications of quinoline derivatives in medicinal and industrial chemistry, there is potential for significant advancements in this field .
properties
IUPAC Name |
7-bromo-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXUXOCAHNLRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439340 |
Source
|
Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
860205-92-1 |
Source
|
Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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